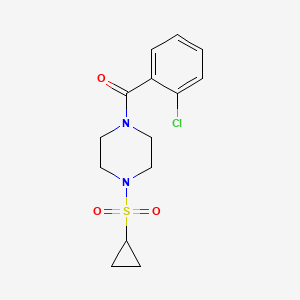
1-(2-chlorobenzoyl)-4-(cyclopropanesulfonyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-chlorobenzoyl)-4-(cyclopropanesulfonyl)piperazine is a chemical compound that belongs to the class of piperazines It is characterized by the presence of a 2-chlorobenzoyl group and a cyclopropanesulfonyl group attached to a piperazine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-chlorobenzoyl)-4-(cyclopropanesulfonyl)piperazine typically involves the following steps:
Formation of 2-chlorobenzoyl chloride: This can be achieved by reacting 2-chlorobenzoic acid with thionyl chloride under reflux conditions.
Nucleophilic substitution: The 2-chlorobenzoyl chloride is then reacted with piperazine to form 1-(2-chlorobenzoyl)piperazine.
Sulfonylation: Finally, the 1-(2-chlorobenzoyl)piperazine is reacted with cyclopropanesulfonyl chloride in the presence of a base such as triethylamine to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques.
化学反应分析
Types of Reactions
1-(2-chlorobenzoyl)-4-(cyclopropanesulfonyl)piperazine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the benzoyl and sulfonyl groups.
Reduction: Reduced forms of the benzoyl and sulfonyl groups.
Substitution: Substituted piperazine derivatives.
科学研究应用
1-(2-chlorobenzoyl)-4-(cyclopropanesulfonyl)piperazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 1-(2-chlorobenzoyl)-4-(cyclopropanesulfonyl)piperazine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
1-(2-chlorobenzoyl)piperazine: Lacks the cyclopropanesulfonyl group.
4-(cyclopropanesulfonyl)piperazine: Lacks the 2-chlorobenzoyl group.
1-(2-chlorobenzoyl)-4-(methylsulfonyl)piperazine: Contains a methylsulfonyl group instead of a cyclopropanesulfonyl group.
Uniqueness
1-(2-chlorobenzoyl)-4-(cyclopropanesulfonyl)piperazine is unique due to the presence of both the 2-chlorobenzoyl and cyclopropanesulfonyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.
生物活性
1-(2-Chlorobenzoyl)-4-(cyclopropanesulfonyl)piperazine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic implications, particularly in cancer treatment.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions. The key steps include:
- Formation of the Piperazine Ring : Piperazine derivatives are synthesized through nucleophilic substitution reactions.
- Introduction of the Benzoyl Group : The 2-chlorobenzoyl moiety is introduced via acylation reactions.
- Cyclopropanesulfonyl Group Attachment : This is achieved through sulfonylation reactions, which can be optimized for yield and purity.
Characterization methods such as NMR spectroscopy, mass spectrometry, and IR spectroscopy are employed to confirm the structure and purity of the synthesized compound.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in cancer pathways. It exhibits potential as an inhibitor of various kinases and enzymes that play roles in cell proliferation and survival.
Cytotoxicity Studies
In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects against several cancer cell lines. For example, it has been tested against:
- Breast Cancer Cell Lines : MCF7, BT20
- Liver Cancer Cell Lines : HUH7, HEPG2
- Colon Cancer Cell Lines : HCT-116
The results indicate that the compound can inhibit cell growth effectively, with IC50 values suggesting potent activity compared to standard chemotherapeutics .
Table 1: Cytotoxicity Data Against Various Cancer Cell Lines
Comparative Analysis with Related Compounds
The biological activity of this compound can be compared with other piperazine derivatives that have shown anticancer properties:
- 1-(4-Chlorobenzhydryl)piperazine Derivatives : These compounds have demonstrated similar cytotoxic profiles but vary in selectivity and mechanism of action.
- Piperazine-linked 1,8-naphthalimide derivatives : These compounds have also been explored for their potential in cancer theranostics, showing good membrane permeability and targeting capabilities for CAIX-expressing cancers .
属性
IUPAC Name |
(2-chlorophenyl)-(4-cyclopropylsulfonylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O3S/c15-13-4-2-1-3-12(13)14(18)16-7-9-17(10-8-16)21(19,20)11-5-6-11/h1-4,11H,5-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWMJMQWYWFNDAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)N2CCN(CC2)C(=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














